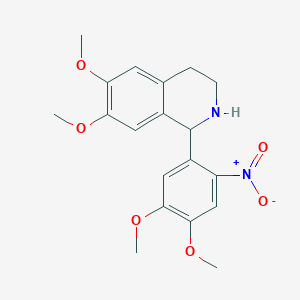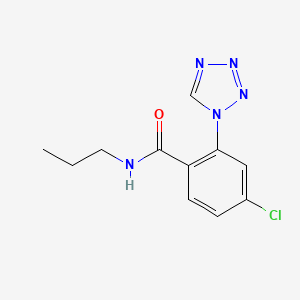
1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as ANTI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ANTI is a tetrahydroisoquinoline derivative that possesses a unique chemical structure that makes it an attractive candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the binding of dopamine to D2 receptors, leading to a decrease in dopamine activity in the brain. This mechanism of action is similar to other antipsychotic drugs, making 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline a potential candidate for the treatment of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects
1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit significant biochemical and physiological effects in animal models. 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to decrease dopamine activity in the brain, leading to a decrease in locomotor activity and an increase in catalepsy. Additionally, 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess antipsychotic and antidepressant-like effects in animal models, further supporting its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its relatively simple synthesis method, making it an attractive compound for scientific research. Additionally, 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess significant binding affinity towards dopamine D2 receptors, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. However, one of the limitations of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its limited solubility in water, which can make it challenging to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One potential direction is to explore the potential therapeutic applications of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the treatment of schizophrenia and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its biochemical and physiological effects. Finally, future studies should focus on improving the solubility of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in water, making it more accessible for use in various lab experiments.
Conclusion
In conclusion, 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess significant binding affinity towards dopamine D2 receptors, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. Additionally, 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to possess antipsychotic and antidepressant-like effects in animal models, further supporting its potential therapeutic applications. Future studies should focus on exploring the potential therapeutic applications of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, fully understanding its mechanism of action, and improving its solubility in water.
Métodos De Síntesis
The synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a catalytic amount of piperidine. The reaction proceeds via a one-pot three-component condensation reaction, resulting in the formation of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in good yield. The synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is relatively simple and straightforward, making it an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit significant binding affinity towards dopamine D2 receptors, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. Additionally, 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to possess antipsychotic and antidepressant-like effects in animal models, further supporting its potential therapeutic applications.
Propiedades
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-24-15-7-11-5-6-20-19(12(11)8-16(15)25-2)13-9-17(26-3)18(27-4)10-14(13)21(22)23/h7-10,19-20H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRORNUZRKVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3',4'-Dimethoxy-6'-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-(3-chlorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5975606.png)
![1-ethyl-3-{[3-(4-methoxyphenyl)-4-thiomorpholinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5975617.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5975624.png)

![N-(2-furylmethyl)-N,5-dimethyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5975650.png)
![ethyl 4-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5975662.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B5975681.png)
![2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5975693.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5975701.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5975707.png)

![4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate](/img/structure/B5975719.png)
![[5-({[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B5975722.png)
